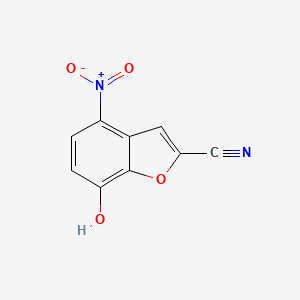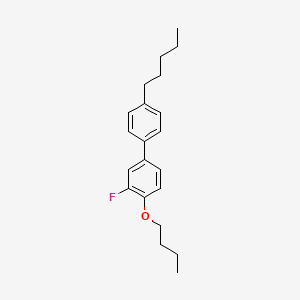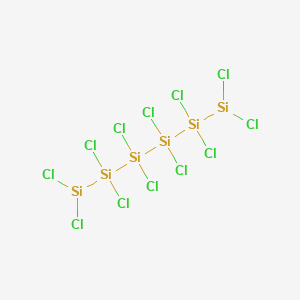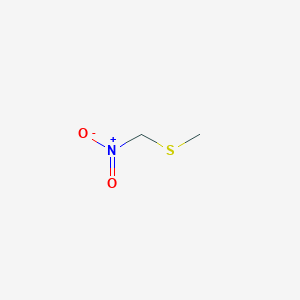
(Methylsulfanyl)(nitro)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylsulfanyl)(nitro)methane is an organic compound characterized by the presence of both a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to a methane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)(nitro)methane typically involves the reaction of nitromethane with a methylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where nitromethane reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. The use of heterogeneous catalysts in continuous flow reactors can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylsulfanyl)(nitro)methane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, methylsulfanyl chloride.
Addition: Electrophiles such as halogens or acids.
Major Products Formed
Reduction: Formation of (Methylsulfanyl)(amino)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of addition products with electrophiles.
Applications De Recherche Scientifique
(Methylsulfanyl)(nitro)methane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (Methylsulfanyl)(nitro)methane involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitromethane: Similar in structure but lacks the methylsulfanyl group.
Methylsulfanylpropane: Contains a methylsulfanyl group but lacks the nitro group.
Nitroethane: Similar nitro group but different alkyl chain length.
Uniqueness
(Methylsulfanyl)(nitro)methane is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
88096-62-2 |
|---|---|
Formule moléculaire |
C2H5NO2S |
Poids moléculaire |
107.13 g/mol |
Nom IUPAC |
methylsulfanyl(nitro)methane |
InChI |
InChI=1S/C2H5NO2S/c1-6-2-3(4)5/h2H2,1H3 |
Clé InChI |
OQGQGHLUWZBICX-UHFFFAOYSA-N |
SMILES canonique |
CSC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
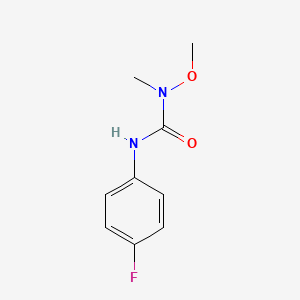
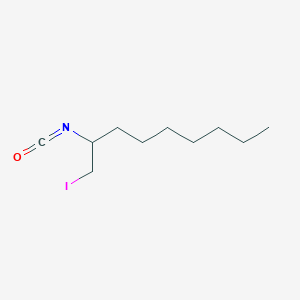
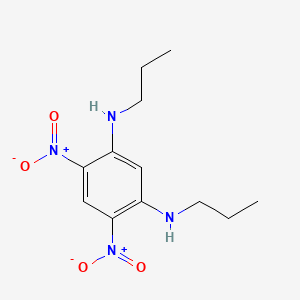

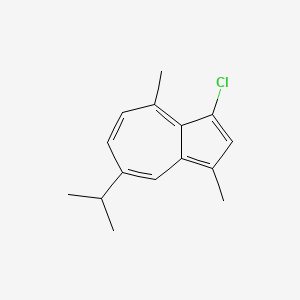
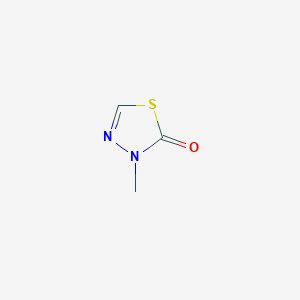
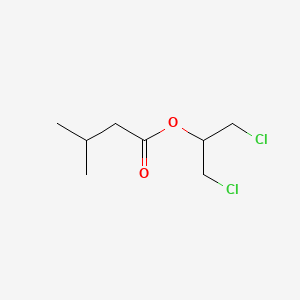
![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)
![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
